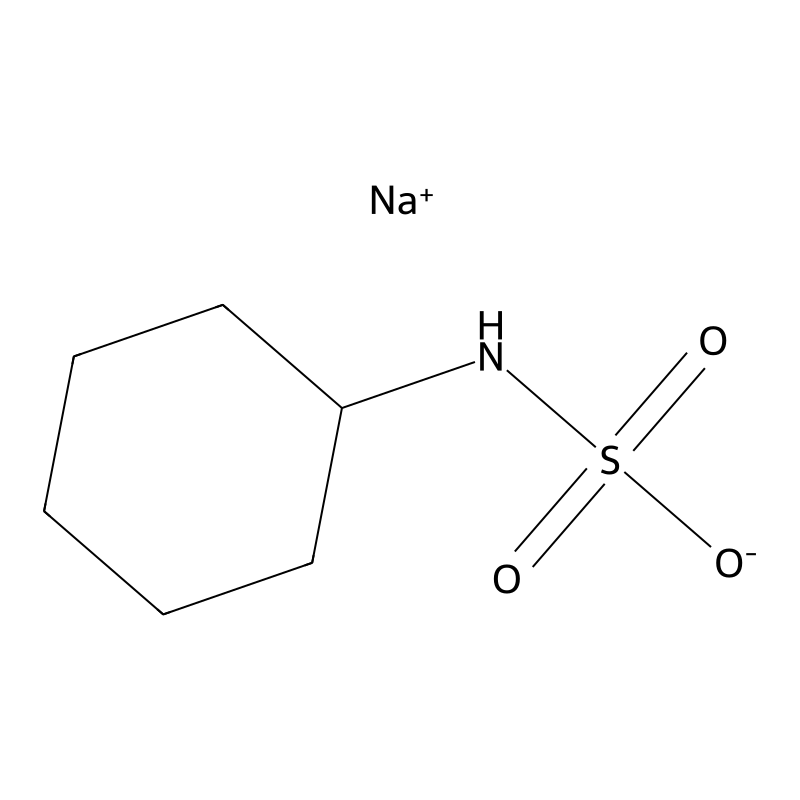

Sodium cyclamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studies in rodents

Early research in the 1960s raised concerns about the carcinogenicity of sodium cyclamate after studies in rats and mice showed an increased incidence of bladder tumors at high doses. National Center for Biotechnology Information (NCBI), Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances: ) However, subsequent studies with larger and more robust methodologies did not find a statistically significant increase in tumor incidence compared to control groups. National Center for Biotechnology Information (NCBI), Cyclamates (Group 3) - Overall Evaluations of Carcinogenicity: )

Studies in other species

Studies in hamsters and monkeys were also conducted but were considered inadequate or inconclusive due to limitations in design or reporting. National Center for Biotechnology Information (NCBI), Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances: )

Other Toxicological Studies

While carcinogenicity research received the most attention, sodium cyclamate has been studied for other potential health effects:

Genotoxicity

Studies investigating the potential for sodium cyclamate to damage genetic material have yielded mixed results, with some studies showing chromosomal aberrations in cultured cells and others showing no such effects. National Center for Biotechnology Information (NCBI), CYCLAMATES (Group 3) - Overall Evaluations of Carcinogenicity: )

Sodium cyclamate is a synthetic compound classified as a high-intensity artificial sweetener. It is the sodium salt of cyclamic acid (cyclohexanesulfamic acid) and is approximately 30 to 50 times sweeter than sucrose, making it one of the less potent artificial sweeteners in commercial use. Sodium cyclamate is typically encountered as a white, odorless crystalline powder or in crystal form. Its chemical formula is , with a molecular weight of 201.22 g/mol .

- Controversy: Early studies in the 1970s raised concerns about cyclamate causing cancer in rats []. This led to bans or restrictions on its use in many countries, including the United States [].

- Re-evaluation: However, subsequent research hasn't found convincing evidence of carcinogenicity in humans at permitted intake levels []. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) considers it safe at specific dosage levels [].

- Current Status: The European Union allows its use in certain foods with limitations []. The US Food and Drug Administration (FDA) hasn't re-approved it as a food additive.

- Synthesis Reaction: Cyclohexylamine is reacted with sulfamic acid under controlled heating conditions, typically around 90-130 °C.

- Neutralization Reaction: After synthesis, sodium hydroxide is added to neutralize the mixture, resulting in sodium cyclamate.

- Distillation: Excess cyclohexylamine is removed through distillation, yielding purified sodium cyclamate .

The primary method for synthesizing sodium cyclamate involves the following steps:

- Preparation of Cyclamic Acid: Cyclohexylamine reacts with sulfamic acid at elevated temperatures.

- Formation of Sodium Salt: The resulting cyclamic acid is then neutralized with sodium hydroxide to form sodium cyclamate.

- Purification: The product undergoes distillation to remove unreacted materials and byproducts .

Alternative methods may involve variations in reaction conditions or the use of different amines, but the basic principles remain consistent across synthesis techniques.

Sodium cyclamate serves multiple purposes:

- Food Industry: It is widely used as a low-calorie sweetener in various food products and beverages.

- Pharmaceuticals: The compound acts as an excipient in pharmaceutical formulations due to its sweetening properties and stability under heat .

- Research: Sodium cyclamate is utilized in scientific studies examining artificial sweeteners' effects on health and metabolism.

Research on sodium cyclamate has focused on its interactions with other compounds and its metabolic pathways:

- With Other Sweeteners: Sodium cyclamate is often combined with saccharin to enhance sweetness while masking undesirable tastes.

- Metabolic Interactions: Studies indicate that sodium cyclamate can be metabolized by gut bacteria into potentially harmful compounds like cyclohexylamine, raising concerns about long-term consumption effects .

Sodium cyclamate belongs to a class of compounds known as artificial sweeteners. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Sweetness Relative to Sucrose | Stability | Regulatory Status |

|---|---|---|---|

| Sodium Cyclamate | 30-50 times | Stable | Banned in some countries (e.g., USA) |

| Saccharin | 300 times | Stable | Generally recognized as safe (GRAS) |

| Aspartame | 200 times | Sensitive to heat | GRAS |

| Sucralose | 600 times | Stable | GRAS |

| Acesulfame Potassium | 200 times | Stable | GRAS |

Uniqueness of Sodium Cyclamate- Sodium cyclamate's unique position lies in its lower sweetness compared to other artificial sweeteners like saccharin and sucralose but its cost-effectiveness and stability under heat make it appealing for specific applications.

- Its regulatory history reflects ongoing debates about safety, leading to bans in some regions while being accepted elsewhere.

The discovery of sodium cyclamate, a synthetic sweetener 30–50 times sweeter than sucrose, was a fortuitous accident. In 1937, Michael Sveda, a graduate student at the University of Illinois, was synthesizing antipyretic drugs when he contaminated his cigarette with cyclohexylamine sulfonic acid. Upon relighting the cigarette, he noticed an intensely sweet taste, later identified as cyclamic acid. This serendipitous event marked the first recognition of cyclamate’s sweetening properties.

Initial synthesis involved sulfonation of cyclohexylamine, a derivative of aniline, using sulfamic acid or sulfur trioxide. The resulting compound, cyclamic acid, was neutralized with sodium hydroxide to produce sodium cyclamate—a stable, water-soluble crystalline powder. By 1940, DuPont patented the compound, but Abbott Laboratories acquired the rights in 1950, recognizing its potential as a sugar substitute.

Regulatory Evolution: From GRAS Designation to FDA Ban (1958–1969)

The regulatory landscape shifted dramatically in 1969. A study by the Food and Drug Research Laboratories (FDRL) found bladder tumors in 8 out of 60 rats fed a 10:1 cyclamate-saccharin mixture—equivalent to humans consuming 550 cans of diet soda daily. Although critics argued the doses were unrealistically high, the FDA invoked the Delaney Amendment, which prohibits carcinogenic food additives, and banned cyclamate in 1969.

Abbott Laboratories contested the decision, citing flawed methodology and failed replication attempts. However, a 1980 FDA review upheld the ban, citing insufficient evidence of safety and concerns about cyclamate’s metabolite, cyclohexylamine, which showed mutagenic potential in vitro. Despite its U.S. ban, sodium cyclamate remains approved in over 55 countries, including the European Union (as E952), where it is deemed safe at daily intakes ≤7 mg/kg.

Industrial-Scale Synthesis: Sulfonation of Cyclohexylamine

The industrial synthesis of sodium cyclamate fundamentally relies on the sulfonation of cyclohexylamine, representing a well-established chemical process that has been refined over decades of manufacturing experience [1] [3]. The primary synthetic pathway involves the reaction between cyclohexylamine and sulfamic acid, followed by neutralization with sodium hydroxide to yield the final sodium cyclamate product [4] [7].

The initial step requires the careful addition of cyclohexylamine into a reaction vessel, followed by the introduction of sulfamic acid under controlled stirring conditions [1]. The stoichiometric ratio of cyclohexylamine to sulfamic acid represents a critical parameter, with optimal mass ratios ranging from 2.5:1 to 5:1, ensuring maximum conversion efficiency while minimizing unreacted starting materials [1]. Temperature control during this phase proves essential, with initial heating to 90-100°C facilitating the dissolution of sulfamic acid in cyclohexylamine [1].

The reaction proceeds through a two-stage heating protocol that maximizes product formation while controlling exothermic reactions [1]. During the first stage, steam pressure maintains between 1.8-2.2 kilograms for 0.8-1.2 hours, followed by an extended second stage utilizing 4.5-6.6 kilograms steam pressure for 20-25 hours [1]. This extended reaction time ensures complete conversion of reactants and formation of cyclohexylammonium cyclohexylsulfamate, the intermediate compound that subsequently undergoes neutralization [3].

Research demonstrates that the formation of cyclohexylammonium cyclohexylsulfamate occurs according to the reaction formula: 2C₆H₁₁NH₂ + SO₃ → C₆H₁₁NHSO₃H·C₆H₁₁NH₂ [3]. This intermediate represents the desired product from the first-step reaction, which can finally be converted into cyclohexylammonium cyclohexylsulfamate through an aminolysis treatment comprising heating in liquid cyclohexylamine at temperatures of 90-150°C [3].

Industrial implementations typically achieve product yields ranging from 82.3% to 85% under optimized conditions [3]. The vapor phase reaction conditions significantly reduce the formation of unwanted by-products such as N,N'-sulfamide and sulfates, thereby increasing both yield and purity of the final product [3]. Temperature optimization proves crucial, as heating above 190°C results in decomposition of cyclohexylammonium cyclohexylsulfamate [3].

Table 1: Industrial-Scale Synthesis Parameters for Sodium Cyclamate Production

| Parameter | Optimal Range | Reference |

|---|---|---|

| Cyclohexylamine:Sulfamic Acid Ratio | 2.5-5:1 by mass | Patent CN113956186A |

| Initial Reaction Temperature | 90-100°C | Patent CN113956186A |

| Final Reaction Temperature | 120-130°C | Patent CN113956186A |

| Steam Pressure (Stage 1) | 1.8-2.2 kg | Patent CN113956186A |

| Steam Pressure (Stage 2) | 4.5-6.6 kg | Patent CN113956186A |

| Reaction Time (Stage 1) | 0.8-1.2 hours | Patent CN113956186A |

| Reaction Time (Stage 2) | 20-25 hours | Patent CN113956186A |

| Typical Product Yield | 82-85% | US Patent 3544619 |

Optimization of Neutralization and Crystallization Processes

The neutralization and crystallization stages represent critical unit operations that directly influence product purity, crystal morphology, and overall process efficiency [1] [4]. Following the synthesis reaction, the neutralization process involves the addition of sodium hydroxide solution to the reaction mixture, typically requiring 1-3 hours of stirring to ensure complete neutralization and formation of sodium cyclamate [1].

Process control during neutralization demands careful monitoring of solution pH, which must be maintained above 12 to ensure complete conversion [1]. Research indicates that pH monitoring should occur every 1-2 hours during the distillation phase, with alkali addition required whenever the pH drops below 11 [1]. This stringent pH control prevents incomplete neutralization and ensures optimal product formation.

The distillation phase serves multiple purposes, including recovery of excess cyclohexylamine and concentration of the sodium cyclamate solution [1]. The process involves heating the reaction liquid to boiling point and distilling a water-cyclohexylamine azeotrope, which typically contains approximately 40% cyclohexylamine content [1]. When the distilled azeotrope decreases to less than 5-20% of the initial distillation amount, additional cyclohexylamine solution must be added to maintain process continuity [1].

Crystallization optimization focuses on controlling temperature profiles to achieve desired crystal characteristics [1]. For hydrated sodium cyclamate production, crystallization temperatures of 45-46°C prove optimal, with careful observation required to detect crystal formation onset [1]. The process involves maintaining crystallization temperature for 0.5-1.5 hours before proceeding with concentration, which occurs at temperatures 1-2°C above the crystallization temperature [1].

Anhydrous sodium cyclamate production requires elevated crystallization temperatures of 65-75°C, with the critical requirement that crystallization temperature never falls below 68°C [1]. This higher temperature protocol ensures formation of the anhydrous crystal form while preventing unwanted hydrate formation [1]. The crystallization process continues until crystals in the vessel rotate slowly under stirring or reach a static state, indicating completion of crystal growth [1].

Vacuum application during crystallization serves to prevent pipeline blockage and maintain consistent process conditions [1]. The final crystallization temperature typically reaches 38-42°C for hydrated products and maintains above 68°C for anhydrous forms [1]. Centrifugation follows crystallization, requiring careful control of discharge rates to prevent excessive vibration and ensure uniform separation [1].

Table 2: Crystallization and Neutralization Process Parameters

| Process Stage | Operating Conditions | Critical Control Points |

|---|---|---|

| Neutralization pH Control | pH > 12 maintained | Monitor every 1-2 hours |

| Decolorization pH Range | pH 5.5-7.5 | HCl addition for adjustment |

| Crystallization Temperature (Hydrated) | 45-46°C | Crystal observation critical |

| Crystallization Temperature (Anhydrous) | 65-75°C (≥68°C) | Temperature not below 68°C |

| Concentration Temperature | 1-2°C above crystallization temp | Continuous monitoring required |

| Final Crystallization Temperature | 38-42°C (hydrated), 68°C+ (anhydrous) | Visual inspection of crystal state |

| Vacuum Pressure | Applied during concentration | Prevents pipeline blockage |

| Centrifugation Speed | Slow to rapid switching | Uniform discharge essential |

The recovery and purification of cyclohexylamine represents an important aspect of process optimization, contributing to both economic viability and environmental sustainability [1]. The distillation process typically recovers 6-10 tons of 65% cyclohexylamine per batch, which undergoes rectification to achieve purities exceeding 98% [1]. Rectification involves azeotropic dehydration using toluene, with liquid temperatures reaching 136-140°C and vapor temperatures of 110-120°C [1].

Recent Advances in Green Chemistry Approaches

Contemporary research increasingly focuses on developing environmentally sustainable methodologies for sodium cyclamate synthesis, driven by growing regulatory pressure and environmental consciousness within the chemical industry [12] [13]. Green chemistry approaches emphasize the reduction of hazardous substances, minimization of waste generation, and implementation of energy-efficient processes that align with sustainability principles [13].

Biocatalytic synthesis represents a promising frontier in green sodium cyclamate production, leveraging enzymatic catalysis to achieve high selectivity under mild reaction conditions [19] [20]. Recent developments in biocatalysis demonstrate the potential for enzymatic synthesis of complex molecules using engineered enzymes that exhibit broad substrate scope and high enantioselectivity [19]. These biocatalytic approaches typically operate at temperatures between 25-80°C, significantly lower than traditional chemical synthesis methods [20].

Research into alternative catalytic systems has explored the use of heterogeneous catalysts that can be easily separated and recycled, reducing waste generation and improving process economics [24]. Zirconium-doped ceria nanoparticles have shown efficiency as reusable catalysts for multicomponent reactions, demonstrating the potential for developing sustainable catalytic systems for sweetener synthesis [24]. These catalysts maintain activity through multiple reaction cycles without significant loss of catalytic performance [24].

Solvent system optimization represents another key area of green chemistry advancement, with investigations into water-based reaction media and ionic liquids as environmentally benign alternatives to traditional organic solvents [13] [22]. Aqueous reaction systems eliminate the need for volatile organic compounds while potentially improving product separation and purification processes [22]. The use of water as a reaction medium also facilitates enzyme compatibility in biocatalytic processes [21].

Energy efficiency improvements focus on process intensification techniques that reduce overall energy consumption while maintaining or improving product quality [13]. Research indicates that innovative companies are developing fermentation-based production methods for sweeteners, which typically require lower energy inputs compared to traditional chemical synthesis [13]. These biotechnological approaches often operate under atmospheric pressure and moderate temperatures, contributing to reduced environmental footprint [13].

Table 3: Distillation and Recovery Optimization Data

| Component | Specification | Recovery Efficiency |

|---|---|---|

| Water-Cyclohexylamine Azeotrope | ~40% cyclohexylamine content | Initial azeotrope formation |

| Cyclohexylamine Content in Azeotrope | Reduced to <2% for CP water | 95% when <0.02% achieved |

| Distillation Rate | 1000-1400 barrels/hour | Optimal evaporation rate |

| Steam Pressure for Distillation | 2-3 kg | Maintains boiling conditions |

| Cyclohexylamine Recovery Purity | 60-65% before purification | Intermediate recovery stage |

| Toluene for Rectification | 100-200 kg added | Azeotropic dehydration agent |

| Rectification Temperature | 136-140°C liquid, 110-120°C vapor | Optimal separation conditions |

| Final Cyclohexylamine Purity | >98% after rectification | High purity achievement |

Process analytical technology integration represents a significant advancement in green chemistry approaches, enabling real-time monitoring and optimization of reaction parameters [10]. Focused Beam Reflectance Measurement and Ultraviolet-Visible Spectrometry provide continuous process monitoring capabilities that allow for precise control of reaction conditions and immediate detection of process deviations [10]. This technology facilitates the optimization of parameters such as feed order, reaction temperature, stirring speed, and feed rate, ultimately improving process efficiency and reducing waste generation [10].

Continuous manufacturing processes offer substantial advantages over traditional batch processing, including improved heat and mass transfer, reduced residence time distribution, and enhanced process control [10]. Research demonstrates that continuous processes can achieve uniform size distribution, higher stability, and superior crystallinity in pharmaceutical compounds, principles that apply equally to sweetener production [10]. The implementation of continuous processes typically results in reduced energy consumption and smaller environmental footprint compared to batch operations [10].

Table 4: Comparison of Traditional vs Green Chemistry Approaches

| Aspect | Traditional Method | Green Chemistry Approaches | Development Status |

|---|---|---|---|

| Catalyst Type | Sulfur trioxide/sulfamic acid | Biocatalytic enzymes/green catalysts | Mature technology |

| Solvent System | Aqueous/organic systems | Water-based/ionic liquids | Well-established |

| Reaction Temperature | High temperature (120-130°C) | Mild conditions (25-80°C) | Optimized industrial process |

| Energy Requirements | High steam pressure required | Lower energy input | Standard industrial practice |

| Waste Generation | Significant organic waste | Minimal waste production | Waste treatment required |

| Process Selectivity | Good but requires optimization | High selectivity potential | Continuously improved |

| Environmental Impact | Moderate to high | Significantly reduced | Regulatory compliance |

| Economic Feasibility | Established industrial scale | Emerging technology | Commercially viable |

Future research directions in green chemistry for sodium cyclamate synthesis focus on the development of integrated biorefinery concepts that utilize renewable feedstocks and minimize waste generation [13]. These approaches emphasize the use of agricultural residues or other biomass sources as starting materials, potentially reducing dependence on petroleum-derived chemicals [13]. Additionally, life cycle assessment studies increasingly guide the development of sustainable production processes, ensuring that environmental benefits extend throughout the entire product lifecycle [13].

Sodium cyclamate presents unique analytical challenges in chromatographic separation, particularly when analyzing complex food matrices. The compound's polar nature and lack of chromophoric groups necessitate specialized approaches for effective detection and quantification.

High Performance Liquid Chromatography Approaches

Ion-pair reversed-phase high performance liquid chromatography has emerged as a primary technique for sodium cyclamate analysis. The method utilizes an octadecylsilane column at room temperature with a mobile phase consisting of methanol and water containing ion-pair reagents in a 30:70 volume ratio [1]. This approach achieves detection limits as low as 0.05 g/L with recovery rates ranging from 96.9% to 101.7% [1]. The technique demonstrates excellent linearity with correlation coefficients exceeding 0.9996 across the analytical range of 0.50-2.50 g/L [1].

Matrix solid phase dispersion represents an innovative approach for cyclamate determination that combines extraction and cleanup in a single step. This technique employs a syringe loaded with homogeneous mixtures of sample, potassium permanganate powder, and silica dispersant, functioning as a matrix solid phase dispersion reactor [2]. When infiltrated with concentrated hydrochloric acid, cyclamate converts to 2-chlorocyclohexanone within five minutes, enabling determination by high performance liquid chromatography with ultraviolet detection at 310 nanometers [2]. The method achieves detection limits of 0.3 mg/L and quantification limits of 1 mg/L, with recovery rates between 91.6% and 101.3% [2].

Gas Chromatographic Methods

Gas chromatography requires derivatization of sodium cyclamate due to its non-volatile nature. The compound reacts with nitrite in sulfuric acid medium to generate cyclohexanol nitrate, which can be separated using large-diameter capillary columns and detected by flame ionization detection [3]. This approach demonstrates linear ranges from 0.010 to 2.0 mg/mL with correlation coefficients of 0.9999, relative standard deviations between 3.2% and 6.1%, and recovery rates from 90.0% to 105.2% [3].

Alternative derivatization approaches utilize o-phthalaldehyde for fluorescence detection. The method converts cyclamate to amino compounds through desulfurization reactions under acidic conditions, followed by derivatization to produce indole-substituted derivatives capable of fluorescence signal generation [4]. This technique achieves remarkably low detection limits of 0.03 mg/kg and quantification limits of 0.10 mg/kg [4].

Advanced Separation Systems

Liquid chromatography-tandem mass spectrometry provides superior sensitivity and selectivity for cyclamate analysis in complex matrices. The technique employs gradient elution with methanol and water containing 0.1% formic acid, achieving detection limits as low as 0.1 μg/L [5]. The method demonstrates excellent linearity with correlation coefficients of 0.9991 over ranges from 1.320 to 132.0 μg/L, with recovery rates between 96.38% and 107.2% [5].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers enhanced resolution and reduced analysis times. The technique utilizes bridged ethyl hybrid C18 columns with mobile phases consisting of 0.15% acetic acid and methanol [6]. Under electrospray ionization negative conditions, quantitation occurs through monitoring fragment ions at m/z 79.7 while collecting parent ions at m/z 177.9 [6].

| Method | Detection Limit (mg/L) | Recovery (%) | Matrix |

|---|---|---|---|

| Ion-pair RP-HPLC | 0.05 | 96.9-101.7 | Food samples |

| Matrix SPE | 0.3 | 91.6-101.3 | Food samples |

| GC with derivatization | 0.010-2.0 | 90.0-105.2 | Food samples |

| LC-MS/MS | 0.0001 | 96.38-107.2 | Liquor |

| HPLC-FLD | 0.03 | 90.7-100.9 | Baijiu |

Mass Spectrometric Characterization of Degradation Byproducts

Mass spectrometric analysis of sodium cyclamate reveals characteristic fragmentation patterns essential for identification and quantification. The compound exhibits distinct molecular ion peaks and fragmentation pathways that enable reliable detection even in complex matrices.

Electrospray Ionization Mass Spectrometry

Under electrospray ionization negative conditions, sodium cyclamate demonstrates a molecular ion peak at m/z 177.9, corresponding to the deprotonated molecular ion [6]. The primary fragmentation pathway produces a characteristic product ion at m/z 79.7, which serves as the quantifier ion for multiple reaction monitoring applications [6]. This fragmentation pattern remains consistent across various matrix types, enabling reliable identification and quantification.

Positive electrospray ionization mode generates different fragmentation patterns, with precursor ions observed at m/z 293 and product ions at m/z 261 and 200 [7]. The technique demonstrates excellent sensitivity with limits of quantification ranging from 0.1 μg/kg for most sweeteners, though some compounds require higher limits of 0.5 μg/kg [7].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry analysis of derivatized cyclamate reveals complex fragmentation patterns. The nitroso derivative of cyclamate produces a molecular ion at m/z 129, with characteristic fragment ions at m/z values of 57, 30, 55, 41, 44, 67, 82, 98, and 39 [8]. These fragments result from various cleavage mechanisms, including alpha-cleavage and rearrangement reactions characteristic of nitroso compounds [8].

Time-of-flight mass spectrometry provides high-resolution fragmentation data for degradation product identification. Analysis reveals monochlorinated products with molecular ions at m/z 163.0161, corresponding to the sum formula C6H8ClO3+ [9]. The presence of chlorinated degradation products is confirmed through characteristic isotope patterns, with intensity ratios matching natural chlorine isotope distributions [9].

Thermal Degradation Products

Thermal analysis of sodium cyclamate reveals specific degradation pathways producing identifiable byproducts. At temperatures of 200°C for 25 minutes, cyclohexylamine emerges as a primary decomposition product [10]. Mass spectrometric analysis of these thermal degradation studies enables identification of various transformation products formed during food processing operations.

The degradation mechanism involves sublimation and dimerization at 170°C, leading to formation of N,N-dicyclohexyl sulfamide through condensation of two cyclamate moieties [11]. This degradation pathway represents a significant analytical challenge, as the formation of byproducts can interfere with quantitative analysis of the parent compound.

| Technique | Precursor Ion (m/z) | Product Ions (m/z) | Detection Mode | LOD (μg/L) |

|---|---|---|---|---|

| ESI-MS/MS (negative) | 177.9 | 79.7 | MRM | 0.050 |

| ESI-MS/MS (positive) | 293 | 261, 200 | MRM | Not specified |

| GC-MS (derivatized) | 129 | 57, 30, 55, 41, 44, 67, 82, 98, 39 | SIM | 0.2 |

| TOF-MS | 163.0161 | 165.0127 | Full scan | Not specified |

Interference Challenges in Food Product Analysis

Food matrix complexity presents significant analytical challenges for sodium cyclamate determination. Various food components can interfere with detection systems, leading to false positive results, signal suppression, or analytical bias.

Protein and Fat Matrix Interference

High-protein food matrices present substantial challenges for cyclamate analysis due to protein precipitation and binding interactions. Proteins can sequester cyclamate molecules, reducing extraction efficiency and leading to underestimation of actual concentrations [12]. The addition of zinc acetate and potassium ferricyanide solutions effectively removes proteins through precipitation mechanisms, improving analytical accuracy [13].

High-fat content foods require specific defatting procedures to eliminate lipid interference. N-hexane extraction effectively removes triglycerides and phospholipids that can interfere with chromatographic separation and detection systems [13]. The defatting process is particularly critical for oil-based products and fried foods where lipid concentrations can overwhelm analytical systems [10].

Carbohydrate and Organic Acid Interference

Beverage matrices containing high concentrations of sugars and organic acids present unique analytical challenges. These compounds can co-elute with cyclamate or interfere with detection systems, particularly in ultraviolet detection applications [14]. Matrix effects in beverage analysis range from 1.2% enhancement to 12.5% suppression, depending on the specific matrix composition [7].

Fermented wine matrices demonstrate particularly complex interference patterns due to ethanol content and organic acid profiles [15]. Ion abundance ratio deviations occur frequently in these matrices, necessitating matrix-matched calibration standards and internal standard methodologies to compensate for analytical bias [15].

Complex Food Matrix Clean-up Strategies

Solid phase extraction using hydrophilic-lipophilic balanced cartridges provides effective clean-up for complex food matrices. The technique removes interfering compounds while retaining cyclamate, achieving extraction efficiencies suitable for quantitative analysis [16]. Recovery rates for various food matrices range from 86.3% to 106.3% with relative standard deviations between 1.2% and 5.9% [16].

Dispersive solid phase extraction represents an emerging technique for tea and beverage analysis. The method utilizes ethylenediamine-functionalized magnetic polymer microspheres for rapid separation and clean-up [17]. This approach effectively removes polyphenols and caffeine that commonly interfere with cyclamate detection in tea-based products [18].

Matrix solid phase dispersion provides simultaneous extraction and clean-up for solid food samples. The technique combines sample grinding with dispersant materials, creating homogeneous mixtures suitable for direct derivatization reactions [2]. This approach eliminates traditional liquid-liquid extraction steps while providing superior clean-up compared to conventional methods [2].

Environmental water matrices present additional challenges due to complex organic matter and potential co-contaminants. Solid phase extraction using Oasis HLB cartridges demonstrates variable recovery rates, with cyclamate showing extraction efficiencies of only 8% to 24% in some applications [19]. Signal suppression in wastewater matrices can reach up to 70% for most analytes, requiring compensation through isotope dilution or standard addition methodologies [19].

| Matrix Type | Interference Source | Clean-up Method | Matrix Effect (%) |

|---|---|---|---|

| High-fat foods | Lipids, fatty acids | n-hexane defatting | Not specified |

| High-protein foods | Proteins, amino acids | Zinc acetate + potassium ferricyanide | Not specified |

| Beverages | Sugars, organic acids | Direct dilution | 1.2 to -12.5 |

| Complex food matrices | Multiple components | SPE with HLB cartridges | Up to -70% suppression |

| Fermented wines | Ethanol, organic acids | Matrix dilution | Ion abundance ratio deviation |

| Tea samples | Polyphenols, caffeine | Dispersive SPE | Reduced by clean-up |

Physical Description

White solid; [Hawley] White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 52 of 93 companies with hazard statement code(s):;

H302 (98.08%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Masking